2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide - 1251560-34-5

2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide

Catalog Number: EVT-3009132
CAS Number: 1251560-34-5
Molecular Formula: C17H19N3O2
Molecular Weight: 297.358
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives. [] These derivatives exhibited mild to moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. []
  • Relevance: While not directly sharing the core structure of 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide, this compound highlights the exploration of acetamide derivatives, particularly those incorporating heterocyclic systems like thiazolidinones and quinazolines, for potential biological activities, including anticancer properties. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This compound is a novel, non-condensed pyrazoline-bearing molecule synthesized using a pharmacophore hybridization approach. [] It incorporates both 1,3,4-thiadiazole and dichloroacetic acid moieties and was designed for potential anticancer properties. []
  • Relevance: This compound emphasizes the exploration of acetamide derivatives incorporating diverse heterocyclic moieties (1,3,4-thiadiazole, pyrazoline) for potential anticancer activity. This approach aligns with the investigation of 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide, which also combines a phenyl acetamide moiety with a urea linker and a substituted phenyl ring. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral doses, influenced by the inhibitory effect of its metabolite M2 on CYP3A. []
  • Relevance: Although structurally distinct from 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide, AMG 487 highlights the use of substituted phenyl acetamide derivatives in drug development, particularly for targeting specific receptors and modulating biological pathways. [] This emphasizes the relevance of exploring diverse substitutions on the phenyl acetamide core, as seen in the target compound.
  • Compound Description: These compounds are part of a series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines investigated for anticancer and antimicrobial activities. [] These specific derivatives exhibited activity against the HCT 116 cancer cell line. []
  • Relevance: These compounds share the core structure of a substituted phenyl acetamide with 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide. The variation lies in the substituent attached to the phenyl acetamide, with the related compounds incorporating a triazolophthalazine moiety. This highlights the significance of exploring diverse substituents on this core structure for modulating biological activities. []

N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

  • Compound Description: This compound is an oxadiazole derivative featuring a 2,6-dimethylphenyl acetamide moiety. []
  • Relevance: The compound highlights the use of substituted phenyl acetamide units within larger molecular frameworks for exploring biological activities. This relates to 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide by emphasizing the importance of the phenyl acetamide core and the impact of substitutions on both the phenyl ring and the acetamide nitrogen. []
  • Compound Description: This compound is another oxadiazole derivative, structurally similar to the previous compound but incorporating a dimethylamino group on one of the phenyl rings. []
  • Relevance: This compound further emphasizes the relevance of exploring substitutions on phenyl rings attached to the acetamide nitrogen for potential biological activity modulation. The presence of a dimethylamino group in this compound and dimethyl substituents in 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide suggests a potential area of interest for structure-activity relationship studies. []

N-(2,6-Dimethylphenyl)-2-(2-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}phenoxy)acetamide

  • Compound Description: Similar to the previous two compounds, this derivative features a methylsulfonyl group on one of the phenyl rings within the oxadiazole framework. []
  • Relevance: The consistent exploration of oxadiazole derivatives with varying substituents on the phenyl rings, including this compound, further highlights the significance of such modifications. The presence of a methylsulfonyl group in this compound, compared to the dimethyl groups in 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide, further emphasizes the importance of exploring different substituents for optimizing desired biological activity. []

N‐(2,6‐Dimethyl­phen­yl)‐2‐(2‐{3‐[4‐(methyl­sulfan­yl)­phen­yl]‐1,2,4‐oxadiazol‐5‐yl}phen­oxy)acetamide

  • Compound Description: This compound continues the trend of oxadiazole derivatives with variations on the phenyl ring substituents, this time featuring a methylthio group. []
  • Relevance: The presence of a methylthio substituent in this compound and dimethyl substituents in the target compound highlights the importance of investigating both electron-donating and electron-withdrawing groups on the phenyl ring for potential influence on biological activity. []
  • Compound Description: This compound serves as a precursor for synthesizing 1,3,5-oxadiazine derivatives. []
  • Relevance: While structurally distinct from 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide, this compound highlights the exploration of phenyl acetamide derivatives, especially those incorporating sulfonamide linkers and pyrimidine rings, for potential biological activities. []

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Compound Description: This compound is a pyrazolone derivative featuring a 3,4-dichlorophenyl acetamide moiety. []
  • Relevance: The compound highlights the use of substituted phenyl acetamide units within different heterocyclic systems for exploring biological activities. The presence of a 3,4-dichlorophenyl group in this compound and a 3,4-dimethylphenyl group in 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide suggests a potential area of interest for structure-activity relationship studies focusing on the halogen and alkyl substitution patterns on the phenyl ring. []
  • Compound Description: This compound exhibited good antimicrobial potential with low hemolytic activity in a study investigating a series of 2-[amino]-N-(un/substituted)phenylacetamides. []
  • Relevance: The compound shares a similar structure with 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide, both incorporating a substituted phenyl acetamide moiety. The presence of a 3,5-dimethylphenyl group in this compound and a 3,4-dimethylphenyl group in 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide suggests a potential area of interest for structure-activity relationship studies focusing on the position of methyl substituents on the phenyl ring. []

Ethyl 2-(3-(4-fluorophenyl)ureido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (HTS02984)

  • Compound Description: This compound was identified as a potential inhibitor of Mycobacterium tuberculosis (M.tb) trigger factor through virtual screening. []
  • Relevance: HTS02984 features a urea linker connecting a substituted phenyl ring (4-fluorophenyl) and another heterocyclic moiety, similar to the structure of 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide. This structural similarity suggests that variations in the heterocyclic core and substituents on the phenyl ring can be explored to modulate biological activity and potentially target different therapeutic areas. []

(E)-N-(4-((2-(4-(tert-butyl)benzoyl)hydrazono)methyl)phenyl) acetamide (S06856)

  • Compound Description: This compound was identified alongside HTS02984 as a potential inhibitor of Mycobacterium tuberculosis (M.tb) trigger factor through virtual screening. []
  • Relevance: S06856, despite its structural differences from 2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)acetamide, highlights the potential of targeting the M.tb trigger factor for developing novel anti-tuberculosis therapies. This information could guide future research exploring whether structural analogs of the target compound, modified for trigger factor inhibition, could hold therapeutic promise against tuberculosis. []

Properties

CAS Number

1251560-34-5

Product Name

2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide

IUPAC Name

2-[4-[(3,4-dimethylphenyl)carbamoylamino]phenyl]acetamide

Molecular Formula

C17H19N3O2

Molecular Weight

297.358

InChI

InChI=1S/C17H19N3O2/c1-11-3-6-15(9-12(11)2)20-17(22)19-14-7-4-13(5-8-14)10-16(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H2,19,20,22)

InChI Key

OEWUNYVACKEFNX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.